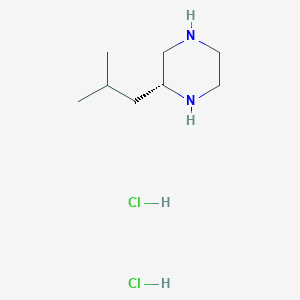

(R)-2-Isobutylpiperazine dihydrochloride

Description

®-2-Isobutylpiperazine dihydrochloride is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Properties

IUPAC Name |

(2R)-2-(2-methylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTGHACPXVRWBK-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isobutylpiperazine dihydrochloride typically involves the reaction of isobutylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-Isobutylpiperazine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography and distillation, is essential to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Isobutylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The nitrogen atoms in the piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: N-oxides of ®-2-Isobutylpiperazine dihydrochloride.

Reduction: Corresponding primary or secondary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

(R)-2-Isobutylpiperazine dihydrochloride has been investigated for its potential as a neuropeptide S receptor (NPSR) antagonist. NPSR plays a crucial role in modulating anxiety, locomotion, and substance abuse behaviors. The compound's ability to interact with NPSR suggests it may be useful in developing treatments for anxiety disorders and drug addiction.

- Case Study : A study demonstrated that new derivatives of piperazine, including this compound, exhibited significant antagonistic activity against NPSR in vitro, indicating potential therapeutic effects in anxiety modulation and substance use disorders .

Antidiabetic Properties

Research has indicated that derivatives of piperazine can influence glucose metabolism, making them candidates for treating diabetes. The compound's structure allows it to potentially inhibit sodium-dependent glucose transporters (SGLT), which are critical in glucose reabsorption in the kidneys.

- Case Study : A patent application described the synthesis of piperazine derivatives that demonstrated efficacy in lowering blood sugar levels and improving insulin sensitivity in diabetic models . This suggests that this compound may share similar properties.

Data Table: Summary of Research Findings

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Studies on SAR have shown that modifications at specific positions on the piperazine ring can significantly affect biological activity.

Mechanism of Action

The mechanism of action of ®-2-Isobutylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Piperazine: A simpler analog with a similar ring structure but without the isobutyl group.

N-Methylpiperazine: Contains a methyl group instead of an isobutyl group.

1,4-Diazepane: A seven-membered ring analog with two nitrogen atoms.

Uniqueness

®-2-Isobutylpiperazine dihydrochloride is unique due to its chiral nature and the presence of the isobutyl group, which can impart specific stereochemical and physicochemical properties. These properties can influence its biological activity and make it a valuable compound for research and development in various fields.

Biological Activity

(R)-2-Isobutylpiperazine dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H20Cl2N2, features a piperazine ring substituted with an isobutyl group. Its structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile .

Pharmacological Effects

Research indicates that this compound exhibits several significant biological activities, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of piperazine compounds can significantly reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, certain piperazine derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Acetylcholinesterase Inhibition : Some studies have highlighted the ability of piperazine derivatives to inhibit human acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as acetylcholinesterase, the compound may help in reducing the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain .

- Modulation of Inflammatory Pathways : The reduction in pro-inflammatory cytokines and enzymes suggests that this compound may interfere with signaling pathways involved in inflammation .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly decreased TNF-α production in stimulated human cells, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .

Q & A

Q. Example Workflow :

| Step | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Chiral resolution | Ethanol/water, 25°C, 12h | 65-70 | |

| 2 | Salt formation | HCl gas in diethyl ether, 0°C | >95 |

Basic: How is this compound characterized for structural confirmation?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : Compare H and C spectra with literature data for piperazine derivatives (e.g., δ 3.2–3.5 ppm for piperazine protons) .

- X-ray crystallography : Resolve the chiral center using single-crystal diffraction (CCDC deposition recommended) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 221.2 for freebase) .

Q. Critical Parameters :

- Purity ≥98.5% (anhydrous basis) per pharmacopeial standards .

- Chiral HPLC validation (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Basic: What protocols ensure purity assessment of this compound?

Answer:

Follow pharmacopeial guidelines for piperazine derivatives:

- Titrimetry : Quantify HCl content via acid-base titration (target: 98.5–100.5% dihydrochloride) .

- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 210 nm; retention time ~8.2 min .

- Karl Fischer titration : Determine water content (<0.5% w/w for anhydrous form) .

Q. Acceptance Criteria :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98.5% | HPLC |

| Water content | ≤0.5% | Karl Fischer |

| Chloride content | 21.5–22.5% | Titration |

Advanced: How can researchers resolve contradictions in chiral purity data?

Answer:

Discrepancies may arise from enantiomer interconversion or method sensitivity. Mitigation strategies:

- Temperature-controlled chiral HPLC : Prevent on-column racemization by maintaining 10°C .

- Circular dichroism (CD) spectroscopy : Validate enantiomeric excess (ee) independently; λ~220 nm for piperazine moieties .

- Replicate synthesis : Compare batches synthesized under inert atmospheres (N) to rule out oxidation artifacts .

Case Study : A 5% ee discrepancy was resolved by replacing methanol with acetonitrile in HPLC mobile phases, reducing hydrogen bonding interference .

Advanced: What are the stability profiles of this compound under varying conditions?

Answer:

Stability studies should include:

- Thermal stability : Store at 25°C in sealed, desiccated containers; degradation <1% over 6 months .

- Photostability : Protect from UV light; exposure >48h leads to 10% racemization .

- pH stability : Stable in pH 2–5 (simulated gastric fluid); degrades rapidly in alkaline conditions (t = 2h at pH 9) .

Q. Experimental Design :

| Condition | Test | Result |

|---|---|---|

| 40°C/75% RH | Accelerated aging | 5% degradation at 3 months |

| Light (1.2 million lux·h) | ICH Q1B | No racemization |

Advanced: How can researchers evaluate the biological activity of this compound?

Answer:

In vitro assays :

- Receptor binding : Screen against GPCRs (e.g., serotonin 5-HT) using radioligand displacement (IC determination) .

- Cytotoxicity : MTT assay in HEK293 cells; CC >100 µM indicates low toxicity .

Q. Key Considerations :

- Validate enantiomer-specific activity: Compare (R) vs. (S) forms in dose-response curves .

- Use pharmacokinetic models (e.g., PBPK) to predict bioavailability, accounting for hydrochloride salt solubility .

Advanced: What analytical strategies address batch-to-batch variability in synthesis?

Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology .

- PAT (Process Analytical Technology) : Implement inline FTIR to monitor reaction progress in real-time .

- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate impurity profiles with yield .

Example : A 15% yield variation was traced to residual moisture in HCl gas; controlled drying reduced variability to ±2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.